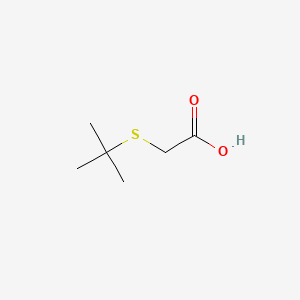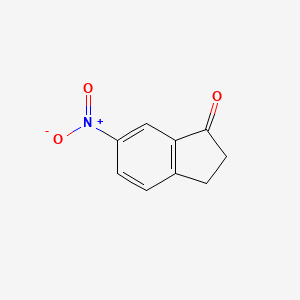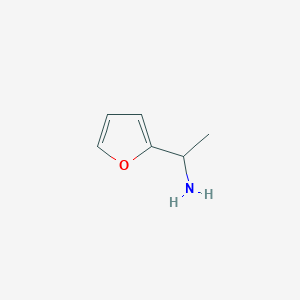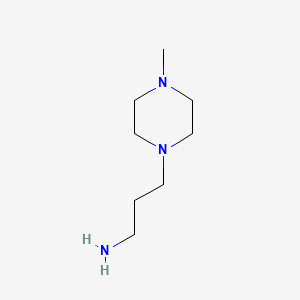
1-(3-Aminopropyl)-4-methylpiperazine
Vue d'ensemble
Description
1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives . It’s also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
Synthesis Analysis
The synthesis of similar compounds, such as 1-(3-Aminopropyl)silatrane, has been reported . In one study, nine different surface modifications of cellulose nanofibrils (CNF) with 3-aminopropyl triethoxysilane (ATS) were investigated using three different solvent systems (water, ethanol, and a mixture of both) .Molecular Structure Analysis
The molecular structure of a similar compound, 1-(3-Aminopropyl)silatrane, has been described . It contains a total of 36 bonds, including 16 non-H bonds, 3 rotatable bonds, 3 eight-membered rings, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 3-Aminopropyltriethoxysilane has been used in the surface modification of cellulose nanofibrils . Another study reported the use of (3-aminopropyl)triethoxysilane in the surface modification of silicon oxide surfaces .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, 3-Aminopropyltriethoxysilane has a molecular weight of 221.37 g/mol .Applications De Recherche Scientifique
Therapeutic Agent Development
This compound has shown potential in the treatment of various diseases, including glioma , neurodegenerative diseases , and cancer . Its ability to be taken up by cells via endocytosis makes it a promising candidate for targeted drug delivery systems.
Synthesis of pH-Sensitive Polymers
1-(3-Aminopropyl)-4-methylpiperazine: is utilized in the synthesis of pH-sensitive polyaspartamide derivatives . These derivatives are significant in creating polymers that respond to pH changes, which can be applied in drug delivery to release medication in specific areas of the body .
Preparation of Amphiphilic Polymers
The compound is used in preparing pH-sensitive amphiphilic polymers with varying degrees of octadecylamine (C18) substitution. These polymers have applications in creating self-assembling materials that can form micelles or vesicles for drug delivery .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, 1-(3-Aminopropyl)-4-methylpiperazine is crucial for the production of various chemicals. It’s used in the preparation of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide by reacting with furan-2-carbonyl chloride, which has further applications in pharmaceuticals .
Antimicrobial Activity
Certain molecules containing aziridine, which can be synthesized from 1-(3-Aminopropyl)-4-methylpiperazine , exhibit antimicrobial activity. This opens up possibilities for the development of new antibiotics and antimicrobial agents.
Material Science
Pharmaceutical Testing
This compound is also used in pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development and quality control processes .
Agrochemicals and Dyestuff Manufacturing
The versatility of 1-(3-Aminopropyl)-4-methylpiperazine extends to its use as a raw material and intermediate in the synthesis of agrochemicals and dyestuffs, contributing to the production of pesticides, herbicides, and colorants for various applications .
Mécanisme D'action
- The primary targets of this compound include serine/threonine kinases. Specifically, it acts as a master kinase, phosphorylating and activating a subgroup of the AGC family of protein kinases, including protein kinase B (PKB/AKT1, PKB/AKT2, PKB…) .
- In animal models, a single intravenous dose of the compound significantly reduces blood loss induced by anticoagulants, both when administered before and after bleeding injuries .
Target of Action
Mode of Action
- interacts with its targets through charge-charge interactions. It binds noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs). This binding is similar to that observed with DOACs.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10-5-7-11(8-6-10)4-2-3-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUABPVONIGVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063527 | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)-4-methylpiperazine | |
CAS RN |
4572-03-6 | |
| Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4572-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004572036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylpiperazin-1-yl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


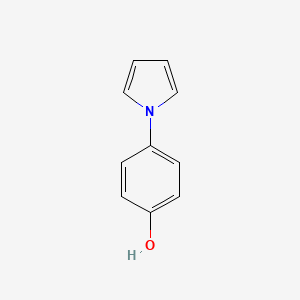


![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)
